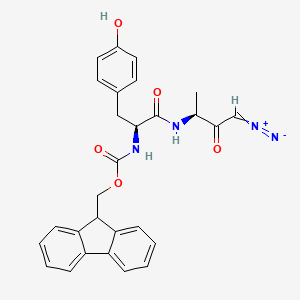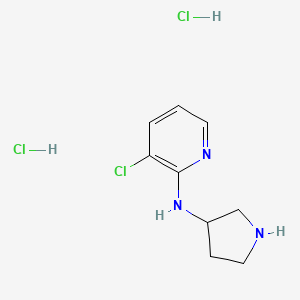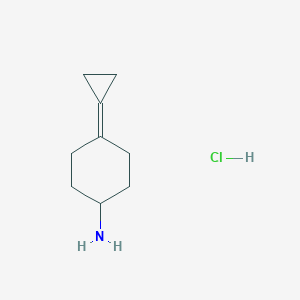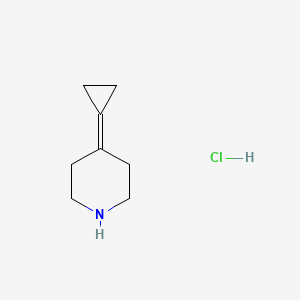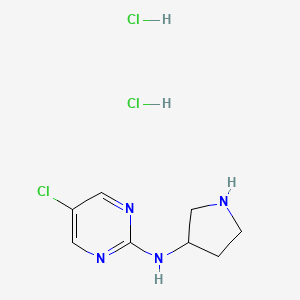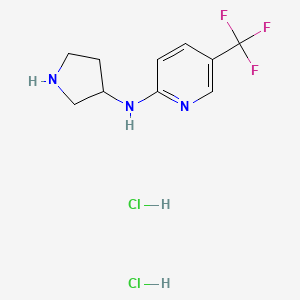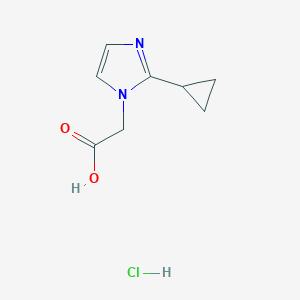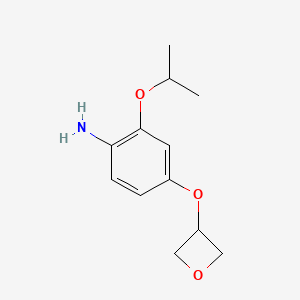
2-Isopropoxy-4-(oxetan-3-yloxy)-phenylamine
Vue d'ensemble
Description
2-Isopropoxy-4-(oxetan-3-yloxy)-phenylamine, also known as IPOP, is an organic compound derived from the oxidation of aryl amines. It is a versatile compound that has found a wide range of applications in scientific research and the development of new drugs and therapies. IPOP has been studied extensively and is known to have a range of biochemical and physiological effects. This article will provide an overview of IPOP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
2-Isopropoxy-4-(oxetan-3-yloxy)-phenylamine has a wide range of applications in scientific research, including its use as a model compound for studying drug metabolism and drug-drug interactions. It is also used to study the mechanism of action of drugs and to investigate the effects of drugs on biochemical and physiological processes. Additionally, this compound has been used as a tool to study the metabolism of drugs, as well as to screen for drug-drug interactions.
Mécanisme D'action
2-Isopropoxy-4-(oxetan-3-yloxy)-phenylamine is known to act as an inhibitor of cytochrome P450 enzymes, which are responsible for metabolizing drugs in the body. It is also known to inhibit the activity of other enzymes involved in drug metabolism, such as monoamine oxidase and xanthine oxidase. Additionally, this compound has been shown to interact with other proteins and receptors, such as the dopamine receptor and the serotonin receptor, which can affect the metabolism of drugs and their effects on the body.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to an increased risk of drug-drug interactions. Additionally, this compound has been shown to interact with other proteins and receptors, which can lead to changes in the metabolism of drugs and their effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
2-Isopropoxy-4-(oxetan-3-yloxy)-phenylamine is a versatile compound that has a wide range of applications in scientific research. It is relatively easy to synthesize and can be scaled up for larger scale production. Additionally, this compound is known to have a range of biochemical and physiological effects, which makes it a useful tool for studying drug metabolism and drug-drug interactions. However, this compound is not without its limitations. It has a relatively short half-life, which can limit its use in lab experiments. Additionally, it is known to interact with other proteins and receptors, which can lead to unpredictable results.
Orientations Futures
There are a number of potential future directions for the use of 2-Isopropoxy-4-(oxetan-3-yloxy)-phenylamine in scientific research. One potential direction is to explore its use as a tool for drug discovery and development. Additionally, further research into its mechanism of action and biochemical and physiological effects could provide valuable insights into the development of new drugs and therapies. Additionally, further research into its interactions with other proteins and receptors could provide new insights into drug metabolism and drug-drug interactions. Finally, further research into its synthesis method could lead to improved methods for scaling up production.
Propriétés
IUPAC Name |
4-(oxetan-3-yloxy)-2-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)15-12-5-9(3-4-11(12)13)16-10-6-14-7-10/h3-5,8,10H,6-7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJJGRCORPMBJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC2COC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



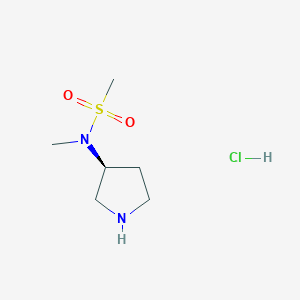
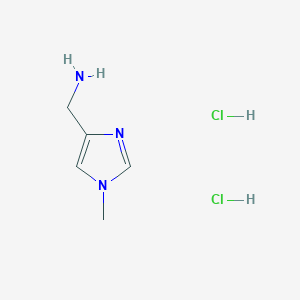
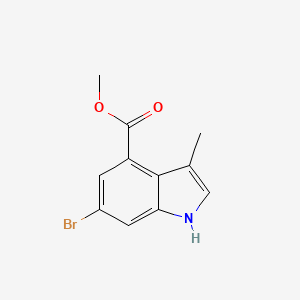
![Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1474139.png)
![3-(8-Azabicyclo[3.2.1]octan-3-yl)oxazolidin-2-one hydrochloride](/img/structure/B1474141.png)
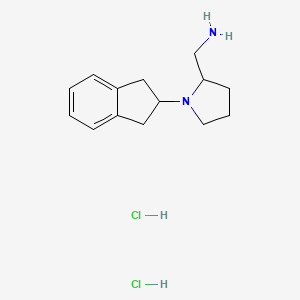
![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1474143.png)
